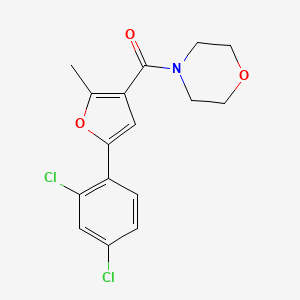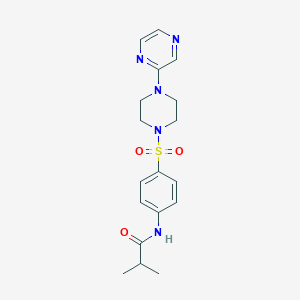![molecular formula C16H12N2S B2516051 7-メチル-2-フェニルイミダゾ[2,1-b][1,3]ベンゾチアゾール CAS No. 7178-23-6](/img/structure/B2516051.png)
7-メチル-2-フェニルイミダゾ[2,1-b][1,3]ベンゾチアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AURORA 23177 is a useful research compound. Its molecular formula is C16H12N2S and its molecular weight is 264.35. The purity is usually 95%.
BenchChem offers high-quality AURORA 23177 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AURORA 23177 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!以下に、7-メチル-2-フェニルイミダゾ[2,1-b][1,3]ベンゾチアゾールの科学研究における用途に関する包括的な分析を示します。
抗がん剤
7-メチル-2-フェニルイミダゾ[2,1-b][1,3]ベンゾチアゾール: 誘導体は、抗がん剤として大きな可能性を示しています。これらの化合物は、ヒト肝がん(Hep G2)やメラノーマ細胞株など、さまざまな癌細胞株の増殖を阻害する能力について研究されています。 スルホンアミド基などの特定の置換基の存在は、DNA断片化を誘導し、細胞死を促進することによって、その抗癌活性を高めます .
放射線増感剤
放射線療法の分野では、7-メチル-2-フェニルイミダゾ[2,1-b][1,3]ベンゾチアゾール誘導体が放射線増感剤として研究されています。これらの化合物は、腫瘍細胞を放射線に感作させることができ、電離放射線による損傷を受けやすくなります。 これは、特定の癌細胞の低酸素状態を克服し、放射線療法の有効性を向上させる上で特に役立ちます .
抗菌剤
研究により、7-メチル-2-フェニルイミダゾ[2,1-b][1,3]ベンゾチアゾール誘導体は抗菌作用を持つことが示されています。これらの化合物は合成され、さまざまな細菌および真菌株に対して試験され、標準的な抗菌薬と比較して優れた活性を示しています。 これは、新しい抗菌剤の開発のための有望な候補となっています .
環境化学
環境化学では、7-メチル-2-フェニルイミダゾ[2,1-b][1,3]ベンゾチアゾールは、環境汚染物質の検出と分解における潜在的な用途について研究されています。 その独特の化学構造により、さまざまな汚染物質と相互作用することができ、環境モニタリングと修復の取り組みにおいて有用です.
分子医学
この化合物は、分子医学、特に新規治療薬の設計における役割についても調査されています。 DNAやタンパク質などの生体高分子と相互作用する能力により、疾患に関与する特定の分子経路を標的とする薬物の開発のための貴重な足場となります.
材料科学
材料科学では、7-メチル-2-フェニルイミダゾ[2,1-b][1,3]ベンゾチアゾールは、独自の特性を持つ新素材の開発における潜在的な用途について研究されています。 その芳香族構造と電子特性により、有機発光ダイオード(OLED)や有機太陽電池などの有機エレクトロニクスへの応用が適しています.
薬剤耐性調節
もう1つの重要な用途は、薬剤耐性の調節です。7-メチル-2-フェニルイミダゾ[2,1-b][1,3]ベンゾチアゾール誘導体は、癌細胞における多剤耐性を逆転させ、既存の化学療法薬の有効性を高めることが示されています。 これは、癌治療における主要な課題の1つを克服する上で貴重です .
これらの多様な用途は、7-メチル-2-フェニルイミダゾ[2,1-b][1,3]ベンゾチアゾールの科学研究のさまざまな分野における汎用性と可能性を強調しています。
Studies on imidazo[2,1-b][1,3]benzothiazole derivatives as new radiosensitizers Synthesis, characterization, and biological activities of 4 … - Springer 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole | S2804477 | smolecule
作用機序
Target of Action
The primary targets of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole are oncogenic Met receptor tyrosine kinase (RTK) signaling . This compound has been shown to impair in vitro and in vivo tumorigenesis of cancer cells carrying Met mutations . It also interferes with PDGFRβ phosphorylation in cancer cells characterized by "RTK swapping" .
Mode of Action
7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole acts by targeting the Met receptor tyrosine kinase signaling pathway . It blocks Met-triggered cell survival and in vitro tumorigenesis of human NSCLC cells carrying Met mutations . Moreover, it hampers survival and anchorage-independent growth of cancer cells by interfering with PDGFRβ phosphorylation .
Biochemical Pathways
In addition to targeting Met, 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole alters phosphorylation levels of the PI3K-Akt pathway . This alteration mediates oncogenic dependency to Met, in addition to Retinoblastoma and nucleophosmin/B23, resulting in altered cell cycle progression and mitotic failure .
Result of Action
The anti-tumor activity elicited by 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole derivatives is through combined inhibition of distinct effectors in cancer cells . This results in a unique profile of growth inhibitory-responses on cancer cell lines .
Action Environment
The action environment of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is largely dependent on the cellular environment of the cancer cells. Factors such as the presence of Met mutations or “RTK swapping” can influence the compound’s action, efficacy, and stability .
将来の方向性
The development of new rationally designed targeting agents acting on the oncogenic path(s) at multiple levels is a promising approach for molecular therapies. 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole derivatives have been highlighted for their properties of targeting oncogenic Met receptor tyrosine kinase (RTK) signaling . This suggests potential future directions in the development of targeted molecular therapies.
生化学分析
Biochemical Properties
7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to target oncogenic Met receptor tyrosine kinase signaling, which is crucial in cancer cell proliferation and survival . Additionally, it interacts with the PI3K-Akt pathway, affecting cell cycle progression and mitotic failure . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole on various cell types and cellular processes are profound. It has been observed to impair tumorigenesis in cancer cells with Met mutations and interfere with PDGFRβ phosphorylation . This compound also alters the phosphorylation levels of the PI3K-Akt pathway, impacting cell signaling pathways, gene expression, and cellular metabolism . These effects make it a promising candidate for targeted cancer therapies.
Molecular Mechanism
At the molecular level, 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole exerts its effects through binding interactions with biomolecules and enzyme inhibition. It targets the Met receptor tyrosine kinase, altering its phosphorylation and downstream signaling pathways . This compound also affects the PI3K-Akt pathway, leading to changes in gene expression and cell cycle progression . These molecular mechanisms underline its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole change over time. Studies have shown that it remains stable and effective in inhibiting tumorigenesis and altering cell signaling pathways over extended periods
Dosage Effects in Animal Models
The effects of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth and alters cell signaling pathways without significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It affects metabolic flux and metabolite levels, influencing cellular metabolism and energy production . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.
Transport and Distribution
Within cells and tissues, 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and efficacy
Subcellular Localization
The subcellular localization of 7-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns determine its interactions with biomolecules and its overall efficacy as a therapeutic agent.
特性
IUPAC Name |
6-methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c1-11-7-8-14-15(9-11)19-16-17-13(10-18(14)16)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMRGJMKEBORFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
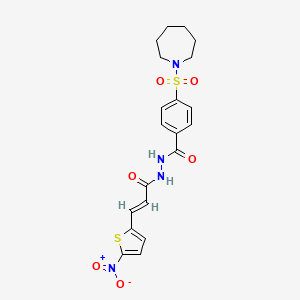
![3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2515970.png)
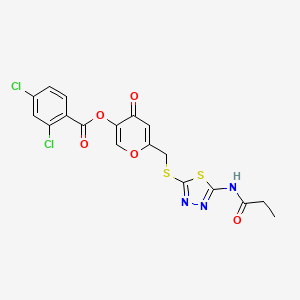

![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)
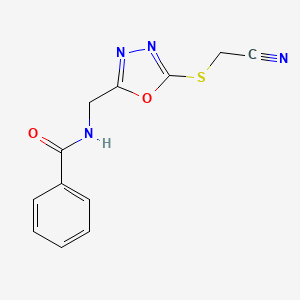
![N-(3-chloro-4-fluorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2515980.png)
![2-[(4-Methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2515981.png)
![1,2,4,5,10,11-Hexazatricyclo[7.3.0.02,6]dodeca-5,7,9,11-tetraen-3-one](/img/structure/B2515982.png)
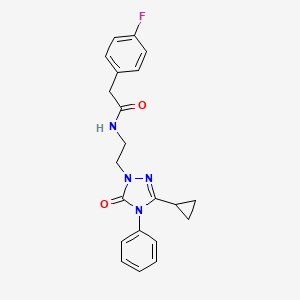
![(4-chlorobenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine](/img/structure/B2515986.png)
